molecular formula C15H17F3N2OS B5817040 N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide

N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide

Numéro de catalogue B5817040
Poids moléculaire: 330.4 g/mol
Clé InChI: BMJCIHKSHSJAKJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.

Mécanisme D'action

N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cells, which play a critical role in the development of various types of cancer. By inhibiting BTK, N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide blocks the proliferation and survival of cancer cells, and also enhances the activity of other immune cells that are involved in the anti-tumor response.
Biochemical and Physiological Effects
N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide has been shown to have several biochemical and physiological effects in preclinical studies. These include inhibition of BTK activity, induction of apoptosis (programmed cell death), inhibition of cell proliferation, and enhancement of immune cell activity. N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, which allows for the development of more potent and selective analogs. N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide also has a favorable safety profile in preclinical studies, which makes it a promising candidate for clinical development. However, N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide has some limitations for lab experiments. It is not effective against all types of cancer cells, and its mechanism of action is not fully understood, which limits its potential applications.

Orientations Futures

There are several future directions for the development of N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide and related compounds. One direction is to optimize the potency and selectivity of N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide, by modifying its chemical structure and testing its activity against a wider range of cancer cells. Another direction is to explore the combination of N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide with other therapies, such as immune checkpoint inhibitors, to enhance the anti-tumor response. Finally, the clinical development of N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide and related compounds is a promising direction, which may lead to the development of new treatments for various types of cancer.

Méthodes De Synthèse

The synthesis of N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide involves several steps. First, 2-(trifluoromethyl)aniline is reacted with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with cyclohexanecarboxylic acid chloride to yield N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide. The overall yield of this synthesis method is around 40%, and the purity of the final product is greater than 98%.

Applications De Recherche Scientifique

N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicities observed at doses that are effective against cancer cells.

Propriétés

IUPAC Name

N-[[2-(trifluoromethyl)phenyl]carbamothioyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2OS/c16-15(17,18)11-8-4-5-9-12(11)19-14(22)20-13(21)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJCIHKSHSJAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.